molecular formula C8H13F3O2 B12825453 Trans-2-(trifluoromethoxy)cycloheptan-1-ol

Trans-2-(trifluoromethoxy)cycloheptan-1-ol

Cat. No.: B12825453
M. Wt: 198.18 g/mol
InChI Key: NKIYGWRHJHAVRZ-RNFRBKRXSA-N
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Description

Trans-2-(trifluoromethoxy)cycloheptan-1-ol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-(trifluoromethoxy)cycloheptan-1-ol typically involves the introduction of the trifluoromethoxy group into the cycloheptane ring. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Trans-2-(trifluoromethoxy)cycloheptan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Trans-2-(trifluoromethoxy)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and interactions with other molecules, potentially leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cycloheptane derivatives and trifluoromethoxy-containing compounds, such as:

Uniqueness

Trans-2-(trifluoromethoxy)cycloheptan-1-ol is unique due to the combination of the cycloheptane ring and the trifluoromethoxy group, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C8H13F3O2

Molecular Weight

198.18 g/mol

IUPAC Name

(1R,2R)-2-(trifluoromethoxy)cycloheptan-1-ol

InChI

InChI=1S/C8H13F3O2/c9-8(10,11)13-7-5-3-1-2-4-6(7)12/h6-7,12H,1-5H2/t6-,7-/m1/s1

InChI Key

NKIYGWRHJHAVRZ-RNFRBKRXSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)OC(F)(F)F)O

Canonical SMILES

C1CCC(C(CC1)OC(F)(F)F)O

Origin of Product

United States

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